N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with a chloro group and a dioxidoisothiazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide typically involves the following steps:
Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent under controlled conditions.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the reaction of the chlorinated phenyl ring with methanesulfonamide in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinone ring.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or primary amines can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Medicine
Medically, derivatives of this compound are explored for their antimicrobial and anti-inflammatory properties. The presence of the chloro and sulfonamide groups enhances its ability to interact with biological macromolecules, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chloro group may enhance binding affinity through hydrophobic interactions, while the isothiazolidinone ring can participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-methylphenyl)methanesulfonamide: Similar structure but with a methyl group instead of the dioxidoisothiazolidinyl moiety.
N-(4-chloro-3-nitrophenyl)methanesulfonamide: Contains a nitro group, which significantly alters its reactivity and biological activity.
N-(4-chloro-3-hydroxyphenyl)methanesulfonamide: The hydroxy group introduces different hydrogen bonding capabilities and reactivity.
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is unique due to the presence of the dioxidoisothiazolidinyl moiety, which imparts distinct redox properties and potential biological activities not found in simpler analogs. This structural feature allows for unique interactions with biological targets and diverse chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S2/c1-18(14,15)12-8-3-4-9(11)10(7-8)13-5-2-6-19(13,16)17/h3-4,7,12H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLZMUXKSVHYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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